N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
The compound N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a multifunctional molecule featuring:
- A 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4.
- A sulfanyl (-S-) group at position 5, linked to a 2-oxoethyl chain terminating in a 1,2,3,4-tetrahydroquinoline moiety.
- A thiophene-2-carboxamide group at position 3 via a methyl bridge.
Below, we compare its structural and synthetic features with analogous compounds from diverse literature sources.
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2S2/c26-18-9-11-19(12-10-18)31-22(15-27-24(33)21-8-4-14-34-21)28-29-25(31)35-16-23(32)30-13-3-6-17-5-1-2-7-20(17)30/h1-2,4-5,7-12,14H,3,6,13,15-16H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLWJQGJJFSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the key intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include fluorobenzene derivatives, thiophene carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and the triazole ring are likely involved in binding to target proteins or enzymes, while the tetrahydroquinoline moiety may play a role in modulating the compound’s activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Triazole Derivatives
The 4H-1,2,4-triazole core is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
Thiophene Carboxamide Derivatives
The thiophene-2-carboxamide group is critical for interactions in bioactive molecules:
Key Observations :
- ’s benzothiazole carboxamides demonstrate how heterocyclic variations (e.g., thiazolidinone vs. triazole) alter physicochemical properties .
Carboxamide Coupling
The thiophene-2-carboxamide group may be synthesized via HATU-mediated coupling (as in ):
- Reagents : 5-Nitrothiophene-2-carboxylic acid + HATU/TEA in DCM .
- Purity : LCMS and NMR data validate purity (42–99.05% in ) .
Spectroscopic Data Comparison
Note: The target compound’s spectral data are absent in the evidence, but its tetrahydroquinoline-linked sulfanyl group would likely show distinct 1H NMR shifts (e.g., δ 3.5–4.0 for CH2-S).
Computational Similarity Analysis
highlights the Tanimoto coefficient for quantifying structural similarity. While applied to phytocompounds, this method could evaluate the target compound’s resemblance to analogs:
- Fingerprint-Based Comparison : Molecular clusters are grouped by cosine scores (1 = identical, 0 = dissimilar) .
Biological Activity
N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the coupling of thiophene derivatives with triazole and quinoline moieties. The structural complexity is attributed to the presence of various functional groups that enhance its biological activity.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Thiophene | Aromatic ring contributing to biological activity |
| Triazole | Heterocyclic ring involved in enzyme inhibition |
| Fluorophenyl | Enhances lipophilicity and cellular uptake |
| Tetrahydroquinoline | Imparts anticancer properties |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related thiophene carboxamide derivatives demonstrate cytotoxic effects against various cancer cell lines including Hep3B and others. The IC50 values for these compounds ranged from 5.46 µM to 12.58 µM, indicating potent anti-proliferative activity .
The mechanism by which these compounds exert their anticancer effects appears to involve interaction with tubulin, similar to known agents like Combretastatin A-4 (CA-4). The binding affinity and interaction dynamics suggest that these compounds can disrupt microtubule formation, leading to apoptosis in cancer cells.
Antibacterial Activity
In addition to anticancer properties, this compound has shown promising antibacterial activity:
- Antibacterial assays revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound displayed higher activity indices compared to standard antibiotics .
Antioxidant Properties
The antioxidant potential of this compound was evaluated using various assays. For instance:
- ABTS radical scavenging assay showed that certain derivatives exhibited up to 62% inhibition compared to ascorbic acid . This suggests a potential role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiophene derivatives similar to this compound:
- Study on Anticancer Activity : A comprehensive study evaluated the anticancer efficacy of thiophene carboxamide derivatives against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity .
- Antibacterial Evaluation : Another study investigated the antibacterial properties against various pathogens. The findings suggested that modifications in the thiophene structure could significantly enhance antibacterial efficacy .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
